1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene
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Overview
Description
1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzyloxy group, a chloromethyl group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of the Benzyloxy Group: A benzyloxy group is introduced via a nucleophilic substitution reaction.
Chloromethylation: The chloromethyl group is introduced using chloromethylation reactions, often involving formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products:
Nucleophilic Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include deiodinated benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene depends on its specific application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through its functional groups, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene
- 4-(Benzyloxy)benzyl chloride
- Benzyl chloromethyl ether
Comparison: 1-(Benzyloxy)-3-(chloromethyl)-5-iodobenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in specific synthetic routes or biological activities .
Properties
Molecular Formula |
C14H12ClIO |
---|---|
Molecular Weight |
358.60 g/mol |
IUPAC Name |
1-(chloromethyl)-3-iodo-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClIO/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
NBPQCLCGBYWOEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCl)I |
Origin of Product |
United States |
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